molecular formula C12H11N3O B8667305 4'-[N-(pyrimidin-5-yl)amino]acetophenone

4'-[N-(pyrimidin-5-yl)amino]acetophenone

Cat. No.: B8667305
M. Wt: 213.23 g/mol
InChI Key: PMADLLPHJLFRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-[N-(Pyrimidin-5-yl)amino]acetophenone is a synthetic organic compound featuring an acetophenone core substituted with a pyrimidin-5-ylamino group at the para position. This structure combines the electron-withdrawing acetyl group with the aromatic pyrimidine ring, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound is typically synthesized via nucleophilic substitution or coupling reactions under reflux conditions, often using polar solvents like acetonitrile (MeCN) or 2-methoxyethanol . Purification is achieved through column chromatography, yielding products with >95% purity, as confirmed by HPLC, LC/MS, and NMR spectroscopy .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-[4-(pyrimidin-5-ylamino)phenyl]ethanone

InChI

InChI=1S/C12H11N3O/c1-9(16)10-2-4-11(5-3-10)15-12-6-13-8-14-7-12/h2-8,15H,1H3

InChI Key

PMADLLPHJLFRAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis mirrors that of its piperazinyl analog but replaces the coupling partner with a pyrimidine derivative, enabling modular drug design .
  • Structural Impact on Activity: Bulkier substituents (e.g., piperazinyl, sulfonamide) may hinder diffusion across biological membranes compared to the compact pyrimidine-amino group.
  • Analytical Rigor: X-ray crystallography provides precise structural data for sulfonamide derivatives , whereas LC/MS and NMR dominate acetophenone analog characterization .

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